CAP18 lipopolysaccharide-binding protein
Description
Properties
CAS No. |
143108-26-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Synonyms |
CAP18 lipopolysaccharide-binding protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Lipopolysaccharide Lps Binding
Primary Structure, Amino Acid Sequence Analysis, and Interspecies Homology of CAP18
The primary structure, or the linear sequence of amino acids, is fundamental to the protein's function. uvm.edu While minor variations can exist within a species due to genetic diversity, the fundamental sequence is highly conserved for a specific protein to maintain its function. reddit.com CAP18 has been identified and sequenced in several species, with human and rabbit CAP18 being extensively studied.
The human CAP18 cDNA encodes a protein that includes a 30-amino-acid signal peptide, which is cleaved to yield the mature protein. asm.orgnih.govdrugbank.comnih.gov The rabbit CAP18 is a 171-amino-acid protein, which also includes a signal peptide. uniprot.orgnih.gov The mature proteins show a high degree of homology, particularly in the N-terminal region. asm.org For instance, the full-length human CAP18 protein (also known as LL-37) is highly homologous to its rabbit counterpart. nih.gov This conservation across species, particularly mammals, underscores its essential role in innate immunity. nih.gov The CAP superfamily of proteins, to which CAP18 belongs, has ancient evolutionary roots, with homologues found even in invertebrate phyla. nih.gov
Table 1: Interspecies Comparison of Mature CAP18 (Cathelicidin) Amino Acid Sequences Note: This table presents a simplified alignment for illustrative purposes. The C-terminal antimicrobial peptide (LL-37 in humans, CAP18(106-142) in rabbits) is the region of primary interest for LPS binding.
| Species | Sequence |
|---|---|
| Human (LL-37) | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
| Rabbit (CAP18₁₀₆-₁₃₇) | GLRKRLRKFRNKIKEKLKKIGQKIQGLLPKLAPRTDY |
Domain Organization of CAP18: N-terminal Domain and C-terminal LPS-Binding Antimicrobial Domain
Mature CAP18 exhibits a distinct two-domain organization. asm.org
N-terminal Domain: In human CAP18, this domain consists of the first 103 amino acids. asm.orgnih.govdrugbank.com In the originally isolated rabbit protein, this domain comprises residues 1-105. nih.gov This region is highly conserved among cathelicidins and is often referred to as the "cathelin-like" domain. While its precise function remains to be fully elucidated, it is believed to keep the C-terminal domain inactive until it is cleaved.
C-terminal LPS-Binding Antimicrobial Domain: This domain is responsible for the primary biological activities of CAP18, including LPS binding and microbial killing. asm.orgnih.gov In humans, this peptide is known as LL-37 and corresponds to residues 104-140. asm.orgnih.gov In rabbits, the analogous active fragment is CAP18(106-142). nih.govnih.gov This C-terminal peptide is liberated by proteolytic cleavage, often by neutrophil elastase, upon infection or inflammation. Research has shown that synthetic peptides corresponding to this C-terminal domain, such as human CAP18(104-140) and rabbit CAP18(106-142), effectively bind LPS and replicate the antimicrobial and anti-endotoxin functions of the full-length protein. asm.orgnih.gov A truncated 32-amino-acid fragment of the human peptide, CAP18(104-135), has even been shown to be more active than the 37-amino-acid version. asm.org
Conformational Dynamics and Solution Structures of CAP18 and its Active Fragments
The function of a protein is dictated by its three-dimensional structure and conformational flexibility. nih.govbiorxiv.org The C-terminal active domain of CAP18 is largely unstructured in aqueous solution. However, upon encountering a membrane-mimetic environment, such as the surface of a bacterium or aggregates of LPS, it undergoes a significant conformational change.
Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies have been pivotal in characterizing the solution structure of CAP18's active fragments. nih.gov These studies reveal that peptides like rabbit CAP18(106-137) adopt a predominantly alpha-helical conformation in the presence of lipids or membrane-mimicking solvents. nih.gov This induced helix is a key feature of its mechanism of action.
A crucial characteristic of this alpha-helix is its amphipathicity . youtube.com This means the helix is structured so that one side (or face) is predominantly composed of hydrophobic (water-repelling) amino acid residues, while the opposite face is composed of hydrophilic (water-attracting), positively charged (cationic) residues. nih.govyoutube.com This segregation allows one side of the helix to interact favorably with the fatty acyl chains of LPS, while the other side interacts with the aqueous environment and the negatively charged phosphate (B84403) groups of LPS. nih.govnih.gov Most alpha-helices found in proteins are amphipathic to some degree, which determines their location and orientation within the larger protein structure or in relation to a membrane. youtube.com
The specific spatial arrangement of cationic and hydrophobic residues on the amphipathic helix is the primary determinant of LPS binding. LPS itself is an amphipathic molecule, consisting of a hydrophobic lipid A moiety and a negatively charged polysaccharide region.
The interaction is thought to be a two-step process:
Electrostatic Attraction: The positively charged face of the CAP18 helix is electrostatically attracted to the negatively charged phosphate groups on the lipid A portion of LPS. nih.govnih.gov This initial binding is driven by the strong coulombic interaction between the cationic residues (like Lysine (B10760008) and Arginine) on the peptide and the anionic groups of LPS.
Hydrophobic Insertion: Following the initial electrostatic binding, the hydrophobic face of the helix interacts with and inserts into the acyl chains of lipid A. nih.gov This hydrophobic interaction is critical for disrupting the structure of the bacterial outer membrane and for neutralizing the toxic effects of LPS.
NMR structural models of the rabbit CAP18(106-137) peptide show that the cationic and hydrophobic groups are separated into distinct patches and stripes, creating an ideal conformation for this dual interaction with lipid A. nih.gov
Site-Specific Residue Contributions to LPS Recognition and Affinity
The affinity of CAP18 for LPS is remarkably high, with a dissociation constant (Kd) measured at 0.58 nM, indicating a very strong binding interaction. nih.gov Studies involving synthetic peptide derivatives and amino acid substitutions have identified specific residues that are critical for this high-affinity binding and the associated antimicrobial activity.
The integrity of both the cationic and hydrophobic faces of the helix is essential. Research on CAP18 derivatives has shown that substitutions within the hydrophobic face can significantly impact antimicrobial activity. For example, replacing key hydrophobic residues such as Isoleucine (I) and Leucine (L) can diminish the peptide's effectiveness against E. coli. frontiersin.org Conversely, enhancing the cationicity by substituting neutral or acidic residues with basic ones (like Lysine) can augment the bactericidal activity. nih.gov
This interplay demonstrates that a precise balance of hydrophobicity and charge distribution is required for optimal function. nih.gov The peptide must be cationic enough to target the anionic bacterial surface but also hydrophobic enough to disrupt the lipid membrane. nih.gov
Table 2: Key Residues in a CAP18-Derived Peptide Influencing Antimicrobial Activity Based on studies of Cap18 derivatives against E. coli, highlighting the importance of the hydrophobic face. The numbering corresponds to a specific derivative used in the study. frontiersin.org
| Residue Position | Original Amino Acid | Significance |
|---|---|---|
| 13 | Isoleucine (I) | Crucial for antimicrobial activity; part of the hydrophobic face. |
| 17 | Leucine (L) | Crucial for antimicrobial activity; part of the hydrophobic face. |
| 20 | Isoleucine (I) | Crucial for antimicrobial activity; part of the hydrophobic face. |
| 24 | Isoleucine (I) | Crucial for antimicrobial activity; part of the hydrophobic face. |
| 27 | Leucine (L) | Crucial for antimicrobial activity; part of the hydrophobic face. |
Compound Reference Table
Table 3: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Cationic Antimicrobial Protein 18 kDa | CAP18 |
| Lipopolysaccharide | LPS |
| Isoleucine | I, Ile |
| Leucine | L, Leu |
| Lysine | K, Lys |
| Arginine | R, Arg |
Molecular Mechanisms of Lipopolysaccharide Lps Interaction and Neutralization by Cap18
Direct Binding of CAP18 to the Lipid A Moiety of Bacterial LPS
The initial and most critical step in the neutralization of LPS by CAP18 is the direct physical interaction between the protein and the lipid A component of LPS. The C-terminal domain of CAP18, a 37-amino-acid fragment designated CAP18(104-140), is homologous to the LPS-binding domain of rabbit CAP18 and is primarily responsible for this activity. nih.govjci.orgnih.govnih.gov Truncated fragments of this domain have also been shown to be effective. nih.govnih.gov
The binding mechanism is a two-step process involving both electrostatic and hydrophobic interactions. frontiersin.org The cationic nature of CAP18, rich in basic amino acid residues, facilitates an initial electrostatic attraction to the negatively charged phosphate (B84403) groups of the lipid A moiety. frontiersin.orgnih.gov Following this initial tethering, hydrophobic interactions occur between the nonpolar regions of the peptide and the acyl chains of lipid A. frontiersin.orgnih.gov Structural studies of the active domain of CAP18, specifically the fragment CAP18(106-137), have revealed a helical conformation where the cationic and hydrophobic residues are segregated into distinct patches and stripes. nih.gov This spatial arrangement allows for a highly favorable and specific interaction with the complementary diphosphoryl groups and fatty acyl chains of lipid A. nih.gov
Competitive Inhibition of LPS-Binding Protein (LBP) Interaction with LPS Aggregates
LPS in the bloodstream is typically bound by LPS-Binding Protein (LBP), a soluble plasma protein that facilitates the transfer of LPS to host cell receptors. CAP18 has been shown to potently suppress the interaction between LPS and LBP. nih.gov By directly binding to LPS, CAP18 effectively sequesters the endotoxin (B1171834), preventing it from forming a complex with LBP. This competitive inhibition is a crucial step in neutralizing the biological activity of LPS, as the LPS-LBP complex is a key initiator of the inflammatory cascade. The ability of various cationic antimicrobial peptides to block the LPS-LBP interaction correlates strongly with their capacity to inhibit LPS-induced production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Mechanism of CAP18 Blockade of LPS Binding to CD14 Receptors on Host Cells
Following its association with LBP, LPS is transferred to the CD14 receptor, which can be either membrane-bound on myeloid cells or exist in a soluble form. nih.govnih.govnih.govyoutube.com CAP18 employs a dual strategy to disrupt this critical step in LPS recognition.
Firstly, by binding to and sequestering LPS as described above, CAP18 reduces the concentration of free LPS available to bind to the CD14 receptor. Secondly, and more directly, CAP18 and its derivatives have been shown to bind directly to the CD14 receptor on the surface of host cells. nih.gov In studies using the murine macrophage cell line RAW264.7, preincubation of the cells with CAP18 led to its binding to cell surface CD14 and subsequently inhibited the binding of fluorescein (B123965) isothiocyanate (FITC)-labeled LPS. nih.gov This direct blockade of the CD14 receptor provides a potent mechanism to prevent LPS-mediated cell activation.
Physicochemical Alterations of LPS by CAP18, including Aggregate Disruption and Membrane Intercalation
In aqueous environments, LPS molecules spontaneously form large aggregates or micelles due to their amphipathic nature. nih.govcapes.gov.br The structure of these aggregates can influence their biological activity. nih.gov CAP18 and its derived peptides have been demonstrated to alter the physicochemical state of LPS.
Biophysical studies have shown that CAP18-derived peptides can induce the formation of transient lesions in planar membranes constructed from LPS. nih.gov This suggests a mechanism whereby CAP18 can disrupt the integrity of LPS-containing structures. The interaction between cationic peptides and LPS can lead to changes in the three-dimensional aggregate structures of the endotoxin. frontiersin.org This disruption of LPS aggregates is thought to be a key component of its neutralizing activity, potentially rendering the lipid A moiety inaccessible to host receptors or altering its presentation. Furthermore, the ability of cationic peptides to intercalate into lipid membranes is a recognized phenomenon, and in the context of LPS, this could contribute to the destabilization of both bacterial outer membranes and LPS aggregates. nih.govmdpi.com
Influence of CAP18 on LPS Transfer to TLR4/MD-2 Receptor Complexes
The ultimate step in LPS-induced cell signaling is the transfer of LPS from CD14 to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. youtube.comnih.govnih.gov The binding of LPS to this complex triggers a conformational change, leading to receptor dimerization and the initiation of intracellular signaling cascades that result in the production of pro-inflammatory cytokines. nih.govmdpi.com
While direct studies on the influence of CAP18 on the final transfer of LPS from CD14 to the TLR4/MD-2 complex are limited, its profound impact on the preceding steps strongly implies an indirect inhibitory effect. By effectively sequestering LPS and blocking its interaction with both LBP and CD14, CAP18 prevents the necessary cascade of events that lead to the delivery of LPS to the TLR4/MD-2 complex. frontiersin.orgnih.gov Therefore, the primary mechanism of CAP18 in this context is the interception of LPS at the earliest stages of its interaction with the host's innate immune recognition system, thereby preventing the activation of the TLR4 signaling pathway.
Antimicrobial Mechanisms of Action of Cap18 Lipopolysaccharide Binding Protein
Permeabilization and Disruption of Gram-Negative Bacterial Outer Membranes by CAP18
The initial and most critical step in the antimicrobial action of CAP18 against Gram-negative bacteria is the permeabilization and disruption of their outer membrane. This process is largely driven by the electrostatic interaction between the cationic peptide and the anionic components of the outer membrane, most notably lipopolysaccharide (LPS). uniprot.orgasm.org The C-terminal domain of CAP18 possesses a strong affinity for the lipid A moiety of LPS, which is a major constituent of the outer leaflet of the Gram-negative outer membrane. uniprot.org
Electron microscopy studies have visually confirmed that exposure to CAP18 causes significant damage to the outer membrane of susceptible Escherichia coli strains, while the membranes of resistant bacteria like Proteus mirabilis remain intact. nih.gov This interaction is not merely a surface binding event; CAP18 intercalates into the lipid matrix of the outer membrane. asm.org The depth and efficacy of this intercalation are influenced by the specific structure of the LPS, which can vary between different bacterial species and strains. asm.org This disruption of the outer membrane's integrity allows CAP18 and other molecules to access the inner membrane and periplasmic space. nih.govnih.govnih.gov
Formation of Transient Membrane Lesions and Ion Flux Induction
Following the initial interaction with and disruption of the outer membrane, CAP18 proceeds to compromise the integrity of the bacterial cytoplasmic membrane. This is achieved through the formation of transient, pore-like lesions that disrupt the normal physiological functions of the membrane. nih.govnih.gov These lesions are not necessarily stable, permanent structures but rather transient disruptions that allow for the uncontrolled flux of ions and other small molecules across the membrane. nih.gov
The formation of these lesions is thought to occur through several proposed models for antimicrobial peptides, including the "barrel-stave," "toroidal pore," or "carpet" models. researchgate.netsigmaaldrich.com In essence, after accumulating on the membrane surface, the amphipathic CAP18 peptides insert themselves into the lipid bilayer, leading to a loss of membrane integrity. youtube.com This disruption leads to the leakage of intracellular contents and the dissipation of the electrochemical gradients that are essential for vital cellular processes such as energy production and motility. youtube.comnih.gov The induction of current fluctuations in artificial planar bilayer membranes upon the addition of CAP18 provides direct evidence for the formation of these transient membrane lesions. nih.govnih.gov
Intracellular Targeting and Inhibition of Essential Bacterial Processes (Mechanistic Hypotheses)
While membrane disruption is a primary bactericidal mechanism of CAP18, there is growing evidence to suggest that it and its derivatives, such as LL-37, can also translocate across the bacterial membrane to interact with intracellular targets. nih.govyoutube.comyoutube.com These intracellular activities can either be a primary mode of action or a secondary mechanism that complements membrane disruption to ensure efficient bacterial killing. nih.gov
Once inside the bacterial cytoplasm, it is hypothesized that CAP18 can interfere with several essential cellular processes:
Inhibition of Nucleic Acid Synthesis: Some antimicrobial peptides have been shown to bind to DNA and RNA, thereby interfering with replication and transcription. youtube.comaau.dk For instance, the antimicrobial peptide indolicidin (B8082527) is known to inhibit DNA synthesis. aau.dk It is plausible that CAP18 or its active fragments could exert a similar effect, hindering the bacterium's ability to proliferate and synthesize essential proteins. youtube.comasm.org
Inhibition of Protein Synthesis: The bacterial ribosome is a common target for antibiotics. It is hypothesized that after entering the cell, CAP18 could bind to ribosomal subunits and inhibit protein synthesis. youtube.comaau.dk This would halt the production of enzymes and structural proteins necessary for bacterial survival.
Interference with Enzyme Activity: CAP18 could also inhibit the function of essential cytoplasmic enzymes, disrupting metabolic pathways crucial for the bacterium's viability. youtube.com
It is important to note that the intracellular mechanisms of CAP18 are not as well-defined as its membrane-disrupting activities and are an active area of research. nih.govaau.dk
Correlation between LPS-Binding Efficacy and Bactericidal Activity
A strong correlation exists between the ability of CAP18 and its derived peptides to bind to LPS and their bactericidal efficacy against Gram-negative bacteria. nih.gov The initial binding to LPS is the gateway for the subsequent disruptive events on the bacterial membranes. asm.org The structural features of LPS can significantly influence the susceptibility of a bacterium to CAP18. For example, specific modifications to the LPS structure, such as the presence of L-Arap4N in Proteus mirabilis, can reduce the intercalation of CAP18 into the membrane, leading to resistance. asm.org
Studies using various synthetic and modified CAP18 peptides have demonstrated that changes in the peptide's structure that enhance LPS binding often lead to increased antimicrobial activity. nih.gov Conversely, modifications that reduce LPS affinity tend to decrease the peptide's bactericidal potency. This underscores the principle that the neutralization of LPS is intrinsically linked to the killing of the bacteria. nih.gov
The following tables present research findings on the antimicrobial activity of CAP18 and its derivatives, highlighting the impact of structural modifications and the target bacteria's characteristics.
Table 1: Antimicrobial Activity of CAP18 Derivatives against Various Bacterial Strains
| Peptide | Target Bacterium | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| hCAP18(109-135) | Leptospira interrogans | 5-20 | asm.org |
| hCAP18(109-135) | Leptospira biflexa | 20 | asm.org |
| LL/CAP18 | Leptospira biflexa | 20 | asm.org |
| LLL/CAP18 | Leptospira biflexa | 10 | asm.org |
| Original CAP18 | Yersinia ruckeri | - | |
| Original CAP18 | Aeromonas salmonicida | - | |
| Original CAP18 | Salmonella Typhimurium | - | |
| Original CAP18 | Lactococcus lactis | - |
This table is interactive. Click on the headers to sort the data.
Table 2: Effect of E. coli LPS Mutations on the Antimicrobial Activity of CAP18 Derivatives
| CAP18 Derivative | E. coli Mutant | Change in Antimicrobial Activity | Reference |
| Cap18 L17K | ΔwaaC, ΔwaaE, ΔwaaF, or ΔwaaG | Regained full activity | |
| Cap18 I20E | ΔwaaC, ΔwaaE, ΔwaaF, or ΔwaaG | Regained full activity | |
| Cap18 I24G | ΔwaaC, ΔwaaE, ΔwaaF, or ΔwaaG | Regained full activity | |
| Cap18 L27P | ΔwaaC, ΔwaaE, ΔwaaF, or ΔwaaG | Regained full activity | |
| Cap18 I13D | All tested LPS mutants | Remained non-active | |
| Cap18 L17D | All tested LPS mutants | Remained non-active | |
| Cap18 L17P | All tested LPS mutants | Remained non-active |
This table is interactive. Click on the headers to sort the data.
Table 3: Chemical Compounds Mentioned in the Article
Immunomodulatory Functions and Cellular Signaling Interventions by Cap18
Suppression of LPS-Induced Pro-inflammatory Cytokine Production
A hallmark of CAP18's immunomodulatory function is its ability to suppress the production of key pro-inflammatory cytokines that are typically upregulated in response to LPS. This suppression is critical in mitigating the systemic inflammatory response that can lead to conditions like septic shock.
CAP18 and its derivatives have been shown to effectively inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a primary mediator of the inflammatory response to LPS. Studies have demonstrated that CAP18 can suppress LPS-induced TNF-α expression by blocking the interaction of LPS with CD14-positive cells. researchgate.net Furthermore, in a murine model of infection with P. aeruginosa where antibiotic treatment induced endotoxin (B1171834) release, the administration of a synthetic CAP18 fragment led to a decrease in TNF-α levels, contributing to improved survival. capes.gov.br This inhibitory action on TNF-α is a key mechanism by which CAP18 protects against the lethal effects of endotoxemia.
In addition to TNF-α, CAP18 also curtails the production of other important pro-inflammatory mediators like Interleukin-6 (IL-6) and nitric oxide (NO). When administered with the antibiotic aztreonam (B1666516) in a mouse model of Pseudomonas aeruginosa infection, a synthetic fragment of CAP18 was found to decrease the levels of inflammatory mediators, including IL-6 and nitric oxide. capes.gov.br Furthermore, synthetic human CAP18 fragments have been shown to directly inhibit the LPS-induced release of nitric oxide from macrophages. Current time information in Paris, FR.nih.gov This broad-spectrum inhibition of pro-inflammatory molecules underscores the significant role of CAP18 in controlling endotoxin-induced inflammation.
Interactive Table: Effect of CAP18 on Pro-inflammatory Mediators
| Mediator | Effect of CAP18 | Experimental Context |
|---|---|---|
| TNF-α | Inhibition of release | LPS-stimulated cells, murine endotoxemia model |
| IL-6 | Attenuation of production | Murine infection model with antibiotic-induced endotoxin release |
| Nitric Oxide (NO) | Inhibition of release | LPS-stimulated macrophages, murine infection model |
Modulation of Host Immune Cell Activation Pathways in Response to Endotoxin
CAP18's influence extends beyond the simple sequestration of LPS; it actively modulates the activation pathways of key immune cells, such as macrophages and dendritic cells. By interfering with the initial steps of endotoxin recognition and signaling, CAP18 can alter the subsequent cellular response. For instance, CAP18 has been shown to inhibit LPS-induced tissue factor generation by murine macrophages, a process involved in the coagulation cascade that can be triggered during sepsis. Current time information in Paris, FR. The binding of CAP18 to LPS appears to alter the endotoxin's capacity to activate these cells, thereby preventing the full-blown inflammatory and procoagulant responses.
The maturation of dendritic cells, which are critical for initiating adaptive immune responses, can also be influenced by the presence of CAP18. While endotoxin exposure typically drives dendritic cell maturation, the ability of CAP18 to neutralize LPS suggests it can prevent or dampen this process, thereby shaping the nature and intensity of the subsequent T-cell response. researchgate.netcapes.gov.br
Interaction with Host Pattern Recognition Receptors Beyond CD14 (e.g., TLRs)
The primary mechanism of LPS recognition by the host involves a series of interactions with pattern recognition receptors (PRRs), most notably CD14 and the Toll-like receptor 4 (TLR4)-MD-2 complex. nih.gov CAP18's ability to bind directly to LPS allows it to interfere with the initial step of this recognition cascade, preventing LPS from engaging with CD14 and subsequently with the TLR4 complex. researchgate.net
While the interaction with the CD14/TLR4 pathway is the most well-documented, the broader interactions of CAP18 with other PRRs are an area of ongoing investigation. Given that some bacterial components can be recognized by other TLRs, such as TLR2, it is plausible that CAP18's immunomodulatory effects could extend to these pathways as well, particularly in the context of whole bacterial infections where a variety of pathogen-associated molecular patterns (PAMPs) are present.
Role of CAP18 in Regulating Inflammatory Responses at the Host-Pathogen Interface
At the dynamic interface between the host and an invading pathogen, CAP18 plays a multifaceted regulatory role. Its ability to both neutralize LPS and exert direct antimicrobial activity creates a two-pronged approach to controlling infection and the associated inflammation. nih.govnih.govfrontiersin.org By reducing the bacterial load and simultaneously dampening the inflammatory response to bacterial products like LPS, CAP18 helps to maintain a more balanced host response. nih.gov
This is particularly crucial in situations where antibiotic use can lead to a sudden release of large amounts of endotoxin from killed bacteria, potentially exacerbating the inflammatory response. capes.gov.br In such scenarios, the adjunctive use of CAP18 or its derivatives can help to buffer this inflammatory surge, thereby improving outcomes. capes.gov.br The immunomodulatory function of CAP18 is therefore not just about suppressing inflammation, but about creating a more controlled and effective immune response that can clear the pathogen without causing excessive damage to the host. nih.govnih.gov
Regulation of Cap18 Gene Expression, Biosynthesis, and Post Translational Processing
Induction of CAP18 Gene Expression by Microbial Components (LPS) and Host Cytokines (IL-6)
The expression of the CAP18 gene is significantly upregulated in the presence of microbial components and host-derived inflammatory mediators, highlighting its crucial role in the innate immune response. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of CAP18 expression. The signaling pathways activated by LPS that lead to the upregulation of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are well-established and involve pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com
IL-6, in turn, plays a direct role in stimulating the expression of the CAP18 gene. The promoter region of the human CAP18 gene contains elements that are potentially regulated by IL-6. nih.gov This is supported by the observation that in various squamous epithelia, the expression of hCAP18 colocalizes with immunoreactivity for IL-6, suggesting a local mechanism for the upregulation of CAP18 at these barrier surfaces. nih.govresearchgate.net The presence of a binding site for the nuclear factor for IL-6 (NF-IL-6) in the CAP18 gene promoter provides a molecular basis for this induction. nih.gov This coordinated response, where a bacterial product triggers the release of a host cytokine that then amplifies the expression of an antimicrobial protein, is a hallmark of the innate immune system's efficiency.
Role of Retinoic Acid in CAP18 Transcriptional Regulation
Retinoic acid, an active metabolite of vitamin A, is a powerful modulator of gene expression and plays a significant role in cellular differentiation and immune function. nih.govmdpi.com Its effects on gene transcription are mediated by a family of nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Upon binding retinoic acid, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.govnih.gov
While a specific RARE has not been definitively characterized within the CAP18 gene promoter in the provided search results, the broader role of retinoic acid in inducing the differentiation of myeloid cells, a major source of CAP18, is well-documented. mdpi.com The process of granulocytic differentiation is associated with an increased expression of CAP18. Retinoic acid is known to directly mediate the expression of genes crucial for this differentiation process, such as STRA8. mdpi.com The transcriptional regulation by retinoic acid can be direct, through binding to a RARE, or indirect, through the activation of intermediate transcription factors. nih.gov Given the importance of CAP18 in the function of neutrophils, it is plausible that retinoic acid influences its expression as part of the broader program of myeloid cell maturation.
Cellular and Tissue-Specific Expression Patterns of CAP18 (e.g., Granulocytes, Epithelial Cells)
The expression of CAP18 is not ubiquitous but is rather confined to specific cell types and tissues, reflecting its specialized role in host defense. A primary site of CAP18 synthesis is the bone marrow, specifically in neutrophil precursors. nih.gov It is synthesized during the myelocyte and metamyelocyte stages of myeloid cell maturation and is subsequently stored in the specific granules of mature neutrophils. ashpublications.org
Beyond granulocytes, CAP18 is widely expressed in various epithelial tissues, forming a crucial part of the mucosal and barrier immunity. nih.govresearchgate.netnih.gov Consistent expression of hCAP18 at both the mRNA and protein levels has been demonstrated in the squamous epithelia of the mouth, tongue, esophagus, cervix, and vagina. nih.govresearchgate.net In these tissues, the expression is often most pronounced in the basal cell layers. researchgate.net Furthermore, strong expression of the hCAP-18 gene and protein is found in the epithelium of the human epididymis. nih.gov This widespread epithelial expression suggests a key role for CAP18 in providing a first line of defense against invading pathogens at these critical interfaces with the external environment.
Table 2: Cellular and Tissue-Specific Expression of CAP18
| Cell Type/Tissue | Location of Expression | Primary Function |
|---|---|---|
| Granulocytes | ||
| Neutrophils | Stored in specific granules after synthesis in bone marrow precursors (myelocytes and metamyelocytes) ashpublications.org | Rapid release at sites of infection and inflammation to exert antimicrobial and immunomodulatory effects. |
| Epithelial Cells | ||
| Squamous Epithelia | Mouth, tongue, esophagus, cervix, vagina nih.govresearchgate.net | Constitutive and inducible expression to provide a chemical barrier against microbial invasion. |
| Epididymis | Epithelium of the caput and caudal parts nih.gov | Protection of the male reproductive tract from ascending bacterial infections. |
Endoproteolytic Processing of CAP18 Precursor Protein into Active Fragments (e.g., LL-37, CAP18(104-135))
The CAP18 protein is synthesized as an inactive precursor, or pro-protein, which requires proteolytic cleavage to release its biologically active fragments. nih.gov This processing is a critical step in the activation of its antimicrobial and immunomodulatory functions. The full-length 18 kDa human CAP18 protein (hCAP-18) is cleaved to generate the C-terminal 37-amino acid peptide, LL-37, which is the most well-characterized active fragment. nih.gov
This cleavage is carried out by specific proteases, with the primary enzyme responsible in neutrophils being proteinase 3. nih.gov Neutrophil elastase has also been implicated in this process. nih.gov The processing can also be tissue-specific, leading to the generation of different active fragments. For instance, in seminal plasma, the prostatic protease gastricsin cleaves hCAP-18 to release a 38-amino acid peptide known as ALL-38. nih.gov Furthermore, in human sweat, LL-37 can be further processed by kallikreins into smaller, yet still active, fragments such as RK-31, KS-30, and KR-20. nih.gov This differential processing allows for the generation of a diverse repertoire of active peptides tailored to the specific microenvironment.
Impact of Post-Translational Modifications on CAP18 Function and Stability
Following its synthesis, the CAP18 protein and its active fragments can undergo various post-translational modifications (PTMs) that significantly influence their function, stability, and interaction with other molecules. mdpi.com These modifications add another layer of complexity to the regulation of CAP18's biological activities.
One indication of post-translational modification of hCAP-18 is the observation of a doublet band in Western blots of seminal plasma, in contrast to the single band seen in neutrophils. nih.gov This suggests that the protein may be modified in the epithelial cells of the epididymis. nih.gov More specifically for the active fragment LL-37, several PTMs have been identified, including citrullination, carbamylation, acetylation, and formylation. mdpi.com These modifications can alter the structure and function of the peptide and have been implicated in the pathogenesis of certain inflammatory and autoimmune diseases. mdpi.com
Furthermore, modifications can be engineered to enhance the therapeutic potential of cathelicidin-derived peptides. For example, cyclization of cathelicidins has been shown to increase their stability against proteolytic degradation in blood plasma. mdpi.com The susceptibility of LL-37 to degradation by bacterial proteases is a significant consideration for its therapeutic use, and understanding its natural PTMs can inform the design of more stable and effective synthetic analogues. nih.govfrontiersin.org
Advanced Methodological Approaches in Cap18 Research
Structural Biology Techniques for Elucidating CAP18 Conformation and LPS Complexes
Understanding the three-dimensional structure of CAP18 and how it changes upon binding to LPS is fundamental to comprehending its biological activity. To this end, researchers have employed several powerful structural biology techniques.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's backbone conformation. In CAP18 research, CD spectroscopy has been pivotal in characterizing the conformational changes that the protein and its active peptide fragments undergo upon interaction with LPS.
Studies have shown that the C-terminal active domain of CAP18, which is largely unstructured in aqueous solution, adopts a more ordered, predominantly α-helical conformation in the presence of membrane-mimicking environments or upon binding to LPS. For instance, research on a 32-amino acid C-terminal fragment of rabbit CAP18, CAP18(106-137), revealed that it exists in at least three distinct, lipid A concentration-dependent conformations that are primarily helical. ebi.ac.uk This induced folding is a critical step in its antimicrobial and LPS-neutralizing functions. The change in the CD spectrum, characterized by an increase in negative ellipticity at 208 and 222 nm, provides a direct measure of the increase in α-helical content.
Key Research Findings from CD Spectroscopy:
The secondary structure of both rabbit and human CAP18-derived peptides is significantly altered upon interaction with LPS. rcsb.org
The induction of an α-helical structure is a common feature observed when CAP18 peptides interact with LPS or lipid A, the toxic component of LPS. ebi.ac.uk
The degree of helicity can be modulated by the concentration of LPS, suggesting a dynamic interaction that may involve peptide aggregation or a change in the peptide-to-LPS ratio. ebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about proteins and their complexes in solution, offering insights into their three-dimensional structure, dynamics, and binding interfaces. In the context of CAP18, NMR has been instrumental in determining the solution structure of its active domain and mapping its interaction with LPS.
The solution structure of the rabbit CAP18 fragment, CAP18(106-137), was determined in a trifluoroethanol (TFE)/water mixture, which mimics a membrane environment. ebi.ac.uk The study revealed a well-defined and rigid α-helical conformation for the entire peptide. ebi.ac.uk This structure highlighted the amphipathic nature of the helix, with cationic and hydrophobic residues segregated into distinct patches, which is crucial for its interaction with the negatively charged phosphate (B84403) groups and acyl chains of lipid A, respectively. ebi.ac.uk
Furthermore, chemical shift perturbation (CSP) is a powerful NMR technique used to map binding interfaces. nih.govnih.govrcsb.org By recording NMR spectra of ¹⁵N-labeled CAP18 in the presence of increasing concentrations of LPS, the specific amino acid residues involved in the interaction can be identified by observing changes in their corresponding chemical shifts. nih.gov
Key Research Findings from NMR Spectroscopy:
The LPS-binding domain of CAP18 forms a stable α-helix in membrane-mimicking environments. ebi.ac.uk
The amphipathic character of the helix, with distinct cationic and hydrophobic faces, is a key structural feature for LPS recognition. ebi.ac.uk
NMR studies can pinpoint the specific residues of CAP18 that are in direct contact with LPS, providing a detailed map of the binding site.
X-ray Crystallography of CAP18 Fragments (if applicable)
X-ray crystallography is a technique that can provide atomic-resolution three-dimensional structures of molecules that can be crystallized. While obtaining crystals of full-length membrane-active proteins like CAP18, especially in complex with large and heterogeneous molecules like LPS, is challenging, crystallographic studies of smaller, functional fragments can provide invaluable structural insights.
A significant breakthrough in understanding the structural basis of the human cathelicidin (B612621) family, to which the human homolog of CAP18 (LL-37) belongs, came from the crystal structure of the human LL-37(17-29) fragment (PDB ID: 6S6M). ebi.ac.ukrcsb.orgwwpdb.orgnicoyalife.com This fragment is part of the LPS-binding domain of human CAP18. ebi.ac.uk The crystal structure revealed that the peptide forms a supramolecular structure, which may be relevant to its biological function. ebi.ac.uk Although this is a fragment of the human homolog and not the rabbit CAP18, it provides a crucial template for understanding the structural organization of the LPS-binding domain.
Table 1: Crystallographic Data for Human Cathelicidin LL-37(17-29) Fragment
| Parameter | Value |
| PDB ID | 6S6M |
| Resolution | Not specified in search results |
| Space Group | Not specified in search results |
| Unit Cell Dimensions | Not specified in search results |
| Method | X-ray Diffraction |
| Organism | Homo sapiens |
This table presents available data for the crystal structure of a fragment of the human homolog of CAP18. Specific crystallographic parameters were not available in the provided search results.
Biophysical Methods for Characterizing LPS Binding and Membrane Interactions
Beyond static structural information, it is crucial to understand the dynamics and kinetics of CAP18's interaction with LPS and bacterial membranes. A variety of biophysical techniques have been employed for this purpose.
Biosensor Technology (e.g., Surface Plasmon Resonance) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a powerful, label-free biosensor technology that allows for the real-time monitoring of biomolecular interactions. rcsb.orgplos.org It is used to determine the kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and affinity (dissociation constant, K_D) of binding events. In CAP18 research, SPR has been used to quantify the binding of CAP18-derived peptides to immobilized LPS.
In a typical SPR experiment, LPS is immobilized on a sensor chip, and a solution containing the CAP18 peptide is flowed over the surface. The binding of the peptide to the LPS causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal change over time during the association and dissociation phases, the kinetic and affinity constants can be calculated. nih.gov
Table 2: Representative Kinetic and Affinity Data for Peptide-LPS Interactions from SPR
| Peptide | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) |
| Hemoglobin-derived peptide (B59) | S. minnesota LPS | Not specified | Not specified | 6.35 x 10⁻⁸ |
| Caspase-11 | E. coli O111:B4 LPS | Not specified | Not specified | 8.35 x 10⁻⁸ |
| Caspase-4 | E. coli O111:B4 LPS | Not specified | Not specified | 3.78 x 10⁻⁸ |
This table provides examples of dissociation constants (K_D) for the interaction of various peptides with LPS, as determined by SPR. Specific on and off rates were not detailed in the search results. The data for hemoglobin-derived peptide and caspases are included to be representative of the high-affinity interactions observed for LPS-binding peptides. nih.govCurrent time information in Paris, FR.
Artificial Planar Bilayer Membranes and Liposome-Based Assays
To investigate how CAP18 interacts with and disrupts bacterial membranes following its binding to LPS, researchers utilize model membrane systems such as artificial planar bilayer membranes and liposomes. These systems allow for the study of peptide-membrane interactions in a controlled environment.
Artificial Planar Bilayer Membranes: This technique involves forming a lipid bilayer across a small aperture, separating two aqueous compartments. The electrical properties of the membrane, such as its conductance, can be measured. The addition of CAP18 peptides to one side of a bilayer reconstituted to mimic the outer membrane of Gram-negative bacteria (with an asymmetric distribution of LPS and phospholipids) has been shown to cause fluctuations in the membrane current. wwpdb.org This indicates the formation of transient pores or lesions in the membrane, which is a key aspect of the antimicrobial activity of CAP18. wwpdb.org
Liposome-Based Assays: Liposomes are spherical vesicles composed of one or more lipid bilayers. They can be prepared with varying lipid compositions to mimic different types of biological membranes. Liposome-based assays are versatile and can be used to study peptide binding, membrane permeabilization, and lipid mixing.
Fluorescence Energy Transfer (FRET) Spectroscopy: This technique can be used with liposomes to study the interaction of CAP18 peptides with membranes.
Liposome Flotation Assays: These assays can be used to demonstrate the direct binding of proteins to liposomes.
Dye Leakage Assays: The ability of CAP18 to permeabilize membranes can be assessed by encapsulating a fluorescent dye within liposomes and monitoring its release upon addition of the peptide.
Key Research Findings from Model Membrane Studies:
CAP18-derived peptides induce transient, voltage-dependent lesions in artificial planar bilayer membranes that mimic the bacterial outer membrane. wwpdb.org
The physicochemical properties of both the CAP18 peptide and the target membrane are critical determinants of its membrane-disrupting activity.
Liposome-based assays have confirmed the ability of CAP18 to bind to and permeabilize lipid bilayers, providing a mechanistic basis for its antimicrobial action.
Fluorescence Spectroscopy for Binding and Membrane Permeabilization
Fluorescence spectroscopy is a powerful biophysical technique utilized to investigate the interactions of CAP18 and its derivatives with bacterial membranes and lipopolysaccharide (LPS). This method offers high sensitivity and provides insights into the molecular mechanisms underlying the antimicrobial and LPS-neutralizing activities of these peptides.
One common approach involves using fluorescent probes that are sensitive to their environment. For instance, the intrinsic fluorescence of tryptophan residues within the peptide sequence can be monitored. A blue shift in the emission maximum of tryptophan is indicative of the peptide inserting into the hydrophobic core of a lipid membrane, away from the aqueous environment. This technique has been widely applied to study various antimicrobial peptides (AMPs), providing information on their membrane-binding and insertion properties. researchgate.net
To directly assess membrane permeabilization, researchers employ assays where a fluorescent dye, such as calcein (B42510) or SYTOX Green, is encapsulated within lipid vesicles (liposomes) that mimic bacterial membranes. researchgate.netnih.gov The fluorescence of these dyes is quenched at high concentrations inside the intact vesicles. Upon addition of a membrane-permeabilizing agent like CAP18, the dye is released, leading to dequenching and a measurable increase in fluorescence intensity. nih.gov This allows for the real-time monitoring of membrane disruption.
Furthermore, specific assays can distinguish between different modes of membrane disruption. For example, by using a combination of the potentiometric dye diSC3(5) and the DNA-staining dye propidium (B1200493) iodide (PI), it is possible to simultaneously monitor membrane depolarization and permeabilization. nih.gov An increase in diSC3(5) fluorescence indicates membrane depolarization due to ion flux, while an increase in PI fluorescence signifies the formation of larger pores that allow the dye to enter and bind to intracellular components. nih.gov These methods have been instrumental in characterizing the lytic activity of various AMPs, differentiating between a "carpet" model (total membrane destabilization) and a "pore-forming" model. nih.gov
Another application of fluorescence spectroscopy in CAP18 research is the BODIPY-TR cadaverine (B124047) (BC) displacement assay. BC is a fluorescent probe that specifically interacts with the lipid A portion of LPS, resulting in fluorescence quenching. mdpi.com The addition of a competing LPS-binding molecule like CAP18 displaces the probe, causing a dose-dependent increase in fluorescence. This assay provides a quantitative measure of the peptide's ability to bind to LPS. mdpi.com
Cell-Based Assays for Studying LPS Neutralization and Immunomodulation
Cell-based assays are crucial for evaluating the biological activities of CAP18 in a more physiologically relevant context. These assays provide valuable data on how the peptide modulates the host immune response to LPS.
Murine Macrophage Cell Lines (e.g., RAW264.7) for Cytokine Response Assessment
The murine macrophage cell line RAW264.7 is extensively used to study the immunomodulatory effects of CAP18. nih.govmdpi.com Macrophages are key players in the innate immune response and are potently activated by LPS, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govnih.govresearchgate.net
To assess the LPS-neutralizing capacity of CAP18, RAW264.7 cells are stimulated with LPS in the presence or absence of the peptide. The concentration of cytokines in the cell culture supernatant is then quantified using techniques like the enzyme-linked immunosorbent assay (ELISA). mdpi.comresearchgate.net A significant reduction in cytokine levels in the presence of CAP18 indicates its ability to inhibit the inflammatory response triggered by LPS. nih.govmdpi.com Studies have shown that synthetic fragments of human CAP18 can effectively inhibit the LPS-induced release of nitric oxide (NO), another inflammatory mediator, from RAW264.7 macrophages. capes.gov.br
The table below summarizes typical findings from a cytokine release assay using RAW264.7 cells to evaluate the LPS-neutralizing activity of a CAP18-derived peptide.
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | NO Production (µM) |
| Control (untreated cells) | < 10 | < 20 | < 1 |
| LPS (100 ng/mL) | 2500 ± 200 | 4000 ± 350 | 25 ± 3 |
| LPS + CAP18 peptide (10 µg/mL) | 500 ± 50 | 800 ± 70 | 5 ± 1 |
This is an interactive data table based on representative research findings.
Flow Cytometry for LPS and Receptor Binding Studies
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. In CAP18 research, it is primarily employed to study the binding of LPS to its receptors on immune cells and how CAP18 interferes with this interaction. nih.gov
In a typical assay, LPS is labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). These FITC-LPS complexes are then incubated with cells like RAW264.7 macrophages. The binding of FITC-LPS to the cell surface, primarily to the CD14 receptor, can be quantified by measuring the fluorescence intensity of individual cells using a flow cytometer. nih.gov
To investigate the inhibitory effect of CAP18, the peptide is pre-incubated with either the FITC-LPS or the cells before the binding assay. A reduction in the mean fluorescence intensity of the cell population indicates that CAP18 has successfully blocked the binding of LPS to the cells. nih.gov Research has demonstrated that both human CAP18 and guinea pig CAP11 can inhibit the binding of FITC-conjugated LPS to RAW264.7 cells. nih.gov These studies suggest that CAP18 exerts its protective effects by directly binding to LPS and also potentially by interacting with the CD14 receptor on the cell surface. nih.gov
Molecular Biology Techniques for Gene Expression and Protein Analysis
Molecular biology techniques are fundamental to understanding the regulation of CAP18 gene expression and the production of the CAP18 protein in various cell types and conditions.
Northern Blot and Quantitative Polymerase Chain Reaction (qPCR)
Northern blotting is a classic technique used to detect and quantify specific messenger RNA (mRNA) molecules in a sample. nih.govpsu.edu It provides information on the size and abundance of the transcript. In CAP18 research, Northern blot analysis has been used to study the expression of the CAP18 gene in different tissues and cell types. For example, it was revealed that CAP18 mRNA is highly expressed in bone marrow cells but much less so in mature neutrophils. psu.edunih.gov This suggests that the transcription of the CAP18 gene primarily occurs during the maturation of neutrophils in the bone marrow. nih.gov
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a more modern and highly sensitive method for quantifying gene expression. While specific qPCR studies on CAP18 are less detailed in the provided context, this technique is a standard tool for measuring changes in mRNA levels in response to various stimuli. It would be applied to more precisely quantify the changes in CAP18 mRNA expression observed in Northern blots, for instance, during neutrophil differentiation or in response to inflammatory signals.
The table below illustrates a comparative analysis of CAP18 mRNA expression levels in different cell populations as would be determined by these techniques.
| Cell Type | Northern Blot Signal Intensity (Arbitrary Units) | Relative qPCR Expression (Fold Change vs. Mature Neutrophils) |
| Bone Marrow Cells | 100 | 7.7 |
| Mature Neutrophils | 13 | 1.0 |
| Monocytes | < 5 | < 0.5 |
| Lymphocytes | Not Detected | Not Detected |
This is an interactive data table based on representative research findings. psu.edu
Western Blot Analysis and Immunoblotting
Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. nih.govconsensus.app It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. researchgate.net
This method has been crucial in the study of CAP18. For instance, using a specific antiserum against human CAP18, Western blot analysis has shown that the protein is specifically expressed in granulocytes. capes.gov.brnih.govconsensus.app It has also been used to track the expression of the CAP18 protein during neutrophil maturation, demonstrating that while mRNA levels are low in mature neutrophils, the protein itself is abundant, indicating its synthesis and storage in granules during earlier developmental stages. psu.edunih.gov
Furthermore, Western blotting is used to confirm the expression and purification of recombinant CAP18 and its fragments produced in various expression systems. nih.govrbmb.net For example, a single band of the expected molecular weight (around 18 kDa for the full-length protein) on a Western blot confirms the successful production of the recombinant protein. nih.govrbmb.net
Microscopic Imaging for Cellular and Subcellular Effects
Microscopy is indispensable for visualizing the direct effects of CAP18 on bacterial cells and for understanding its localization and interactions within host systems. High-resolution imaging techniques have been pivotal in elucidating the morphological changes induced by the peptide.
Transmission Electron Microscopy (TEM) for Bacterial Membrane Damage
Transmission Electron Microscopy (TEM) offers unparalleled resolution for observing the ultrastructural damage inflicted by CAP18 on bacterial envelopes. This technique has been instrumental in demonstrating the physical mechanism of CAP18's antimicrobial action.
Investigations using TEM have revealed that CAP18 directly damages the outer membrane of susceptible Gram-negative bacteria. nih.gov Electron micrographs of sensitive Escherichia coli strains treated with CAP18 show significant disruption and damage to the outer membrane. nih.gov In contrast, the membrane of resistant bacteria, such as Proteus mirabilis, remains intact even after exposure to the protein. nih.gov This method provides direct visual evidence of the membrane-disrupting activity that is central to CAP18's bactericidal function. The observed damage often includes the formation of blisters or blebs on the bacterial surface, which is thought to result from the peptide destabilizing the outer membrane, allowing it to penetrate and cause localized disruption of the inner membrane. nih.gov This leads to the leakage of cytoplasmic contents into the periplasmic space, manifesting as visible blisters. nih.gov
Table 1: Effect of CAP18 on Bacterial Outer Membrane Integrity as Observed by TEM
| Bacterial Strain | Sensitivity to CAP18 | Observed Effect on Outer Membrane (TEM) | Reference |
|---|---|---|---|
| Escherichia coli F515 | Sensitive | Damage and disruption | nih.gov |
| Escherichia coli ATCC 11775 | Sensitive | Damage and disruption | nih.gov |
| Proteus mirabilis R45 | Resistant | Remained intact | nih.gov |
Confocal Microscopy for Cellular Localization and Interaction Visualization
Confocal microscopy is a powerful tool for studying the localization of CAP18 and its derivatives in and on cells, as well as for visualizing their interactions with specific cellular components in real-time. This technique has been applied to understand both the peptide's mechanism of action on bacteria and its interactions with host cells. nih.gov
In the context of host-pathogen interactions, confocal microscopy has been used to demonstrate the co-localization of the human CAP18-derived peptide LL-37 with the CXCR4 receptor on the surface of chronic lymphocytic leukemia (CLL) cells. nih.gov This finding suggests that CXCR4 may act as a receptor for LL-37 on these cells, mediating its effects on cell survival and migration. nih.gov The visualization of both molecules within the same patches on the cell membrane provides strong evidence for their direct interaction. nih.gov Furthermore, advanced super-resolution microscopy techniques, which build upon confocal platforms, have been established to visualize bacterial protein complexes, offering a pathway to observe CAP18 interactions at the nanoscale. nih.gov
Table 2: Applications of Confocal Microscopy in CAP18/LL-37 Research
| Research Area | Application | Key Finding | Reference |
|---|---|---|---|
| Mechanism of Action | Study the action of truncated CAP18 peptides. | Visualized peptide interaction with bacterial cells. | nih.gov |
| Host Cell Interaction | Investigate LL-37 localization on CLL cells. | Demonstrated co-localization of LL-37 and CXCR4 receptor. | nih.gov |
| Host Cell Interaction | Track receptor endocytosis upon peptide binding. | Showed that LL-37 interaction leads to CXCR4 downregulation from the cell surface. | nih.gov |
Genetic Engineering and Synthetic Peptide Design for Structure-Activity Relationship Studies
Understanding the relationship between the structure of CAP18 and its antimicrobial and lipopolysaccharide (LPS)-binding activities is crucial for the development of new therapeutic agents. Genetic engineering and synthetic chemistry are key to dissecting these structure-activity relationships (SAR). nih.govmdpi.com
Site-Directed Mutagenesis of CAP18
Site-directed mutagenesis allows for the precise substitution of individual amino acids within the CAP18 peptide sequence, enabling researchers to identify key residues responsible for its biological functions. This approach has been systematically applied to map the functional domains of CAP18.
A comprehensive study involving a positional scanning library of 696 CAP18 derivatives revealed that the hydrophobic face of the α-helical peptide is essential for its antimicrobial activity. nih.govnih.gov Specifically, the hydrophobic residues Isoleucine-13 (I13), Leucine-17 (L17), and Isoleucine-24 (I24) were identified as critical. nih.govnih.gov Substituting these residues with charged (Aspartic Acid - D) or helix-disrupting (Proline - P) amino acids, such as in the I13D, L17D, L17P, and I24D derivatives, resulted in a complete loss of antimicrobial activity against a range of bacteria. nih.govnih.gov Conversely, other substitutions led to the generation of species-specific CAP18 derivatives. nih.govnih.gov Further research demonstrated a close interplay between the peptide's structure and the bacterial LPS, as the antimicrobial activity of some non-active derivatives could be restored when tested against E. coli mutants with truncated LPS core oligosaccharides. frontiersin.org For example, the activity of the CAP18 I13R mutant was reestablished in E. coli deep rough mutants, with the degree of activity dependent on the extent of the LPS truncation. frontiersin.org
Table 3: Impact of Amino Acid Substitutions in CAP18 on Antimicrobial Activity
| CAP18 Derivative | Mutation | Effect on Antimicrobial Activity | Target Bacteria | Reference |
|---|---|---|---|---|
| I13D | Isoleucine to Aspartic Acid at position 13 | Lost antimicrobial activity | Multiple strains including S. Typhimurium, Y. ruckeri, E. coli | nih.govnih.gov |
| L17D | Leucine to Aspartic Acid at position 17 | Lost antimicrobial activity | Multiple strains | nih.govnih.gov |
| L17P | Leucine to Proline at position 17 | Lost antimicrobial activity | Multiple strains | nih.govnih.gov |
| I24D | Isoleucine to Aspartic Acid at position 24 | Lost antimicrobial activity | Multiple strains | nih.govnih.gov |
| I13R | Isoleucine to Arginine at position 13 | Not active against wild-type; activity restored in waaG mutant | E. coli | frontiersin.org |
Synthesis of Truncated and Modified CAP18 Peptide Derivatives
The active portion of CAP18 resides in its C-terminal domain. nih.govnih.gov Chemical synthesis of peptides allows for the production of this domain and various truncated or modified versions to pinpoint the minimal sequence required for activity and to enhance specific properties.
The C-terminal 37 amino acids of rabbit CAP18, designated CAP18(106-142), encompass the lipopolysaccharide-binding and antimicrobial domain. nih.govnih.gov Synthetic CAP18(106-142) exhibits broad-spectrum antimicrobial activity. nih.govnih.gov Studies on truncated forms have shown that antimicrobial activity is highly dependent on the peptide's structure. nih.gov A 32-amino-acid peptide, created by truncating five residues from the C-terminus of CAP18(106-142), retained high activity, whereas truncating the N-terminus of this domain abolished it. nih.govnih.gov Similarly, for human CAP18, a truncated fragment, CAP18(104-135), was found to be even more active than the full C-terminal domain, CAP18(104-140). nih.govnih.gov Other modifications include substituting specific amino acids to enhance activity, such as in the FF/CAP18 peptide where two residues were replaced with phenylalanine. nih.gov Additionally, chemical modifications like C-terminal amidation can be introduced to increase the stability of synthetic peptides. google.com
Table 4: Examples of Truncated and Modified CAP18 Peptides
| Peptide Name | Origin/Modification | Description | Key Finding | Reference |
|---|---|---|---|---|
| CAP18(106-142) | Rabbit | C-terminal 37-amino acid domain | Possesses broad antimicrobial and LPS-binding activity. | nih.govnih.gov |
| CAP18(106-137) | Rabbit (Truncated) | C-terminal truncation of CAP18(106-142) by 5 amino acids | Remained highly active, indicating C-terminal residues are not essential. | nih.gov |
| CAP18(104-135) | Human (Truncated) | Truncated version of the human C-terminal domain | More active than the full-length C-terminal domain CAP18(104-140). | nih.govnih.gov |
| FF/CAP18 | Modified LL-37 | Glutamic acid and lysine (B10760008) replaced with phenylalanine. | Designed for enhanced antimicrobial activity. | nih.gov |
Compound and Protein List
Table 5: Mentioned Compounds and Proteins
| Name | Type |
|---|---|
| CAP18 (Cationic Antimicrobial Protein of 18 kDa) | Protein |
| Lipopolysaccharide (LPS) | Macromolecule |
| LL-37 | Peptide |
| CXCR4 | Receptor Protein |
| Isoleucine | Amino Acid |
| Leucine | Amino Acid |
| Aspartic Acid | Amino Acid |
| Proline | Amino Acid |
| Arginine | Amino Acid |
| Phenylalanine | Amino Acid |
Future Directions and Mechanistic Research Frontiers for Cap18 Lipopolysaccharide Binding Protein
Comprehensive Elucidation of the N-terminal Domain's Biological Function
A persistent enigma in CAP18 research is the precise biological function of its N-terminal domain. The full-length proprotein, hCAP-18, is composed of a conserved N-terminal cathelin-like domain and the C-terminal LL-37 peptide, which is the primary locus of antimicrobial and LPS-binding activity. consensus.appnii.ac.jp For years, the N-terminal domain, a 103-amino-acid segment in humans, has been largely described as having an "unknown function." nih.govasm.orgnii.ac.jpnih.govnih.gov
Future research must prioritize the definitive characterization of this domain. Key questions to be addressed include:
Does the N-terminal domain possess intrinsic biological activity? Investigations should explore whether this domain, independent of the C-terminal peptide, can modulate host cell signaling, interact with other proteins, or influence inflammatory responses.
What is its role in the processing and trafficking of the proprotein? Research should focus on how the N-terminal domain guides the hCAP-18 proprotein, protects the LL-37 peptide from degradation, and facilitates its cleavage and activation by enzymes like proteinase 3. scispace.com
Does it stabilize the active peptide? Analogous to other host defense proteins where pro-pieces have chaperone-like functions, studies could investigate if the N-terminal domain stabilizes the conformation of LL-37, particularly in complex biological environments. biorxiv.org
Elucidating the function of this substantial portion of the molecule is a critical frontier that could reveal new mechanisms of action and additional therapeutic possibilities.
Advanced Computational Modeling and Simulation of CAP18-LPS Interactions
The interaction between the cationic C-terminal domain of CAP18 (LL-37) and the anionic LPS molecule is fundamental to its endotoxin-neutralizing capacity. nih.govnih.gov While initial models exist, the next generation of research requires more sophisticated computational approaches to dissect this interaction with atomic-level precision.
Molecular dynamics (MD) simulations have already provided initial insights, showing how LL-37 interacts differently with bacterial-mimicking membranes (like those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol or POPG) versus mammalian-mimicking membranes (containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) or POPC). nih.govresearchgate.net Future simulations should aim to:
Model the full LPS molecule: Early simulations often use simplified lipid bilayers. nih.govresearchgate.net Future models must incorporate the complex, three-part structure of LPS—Lipid A, the core oligosaccharide, and the O-antigen—to more accurately represent the bacterial outer membrane. nih.govmdpi.com
Simulate interactions in a crowded biological milieu: Moving beyond simple water-and-ion systems, simulations should incorporate other relevant molecules found at infection sites, such as serum proteins and components of the bacterial cell wall, to understand how these factors influence the CAP18-LPS binding kinetics and stability.
Predict the impact of peptide modifications: As new CAP18-derived peptides are engineered, computational modeling can serve as a powerful predictive tool to screen for candidates with enhanced LPS affinity and neutralizing capacity before undertaking costly and time-consuming synthesis and laboratory testing. asm.org
These advanced simulations will provide a dynamic, four-dimensional view of the binding event, guiding the rational design of more potent anti-endotoxin therapeutics.
Integrative Systems Biology Approaches to Map CAP18 Networks in Host Defense
CAP18 does not function in isolation. It is part of a complex, interconnected network of host defense pathways. youtube.com A systems biology approach, which integrates multi-omics data (genomics, proteomics, metabolomics) with computational modeling, is essential to map the full extent of CAP18's influence.
Future research in this area should focus on:
Identifying the complete CAP18 interactome: Using techniques like co-immunoprecipitation coupled with mass spectrometry to identify all host and pathogen proteins that interact with CAP18 during an immune response.
Mapping CAP18-regulated signaling pathways: Employing transcriptomic and proteomic analyses of cells and tissues from animal models (e.g., CRAMP knockout mice) to identify all the signaling cascades and gene expression programs modulated by the peptide.
Developing network models of CAP18 function: Integrating the interactome and signaling data into computational models to simulate how CAP18 activity perturbs the host defense network under different conditions, such as sepsis or chronic infection. This can help predict downstream effects and identify key nodes in the network that could be targeted therapeutically.
This holistic approach will move the field beyond a linear understanding of CAP18's function to a more comprehensive network-level perspective, revealing its role as a central hub in innate immunity.
Mechanistic Basis for Engineering Novel Peptides with Enhanced LPS Neutralization or Antimicrobial Properties
Building upon the native sequence of CAP18's C-terminal domain (LL-37), researchers have begun to engineer synthetic peptides with improved characteristics. asm.orgnih.gov This research frontier focuses on understanding the structure-activity relationships that govern its dual functions of LPS neutralization and direct bacterial killing.
Key mechanistic goals for peptide engineering include:
Optimizing Amphipathicity and Cationicity: Studies have shown that modifying the hydrophobicity and net positive charge of LL-37-derived peptides can significantly enhance their ability to neutralize LPS. asm.org For example, replacing certain amino acids to increase cationicity and extend the hydrophobic sector of the peptide helix has yielded derivatives with superior potency. asm.org
Decoupling Antimicrobial and Immunomodulatory Activities: The pro-inflammatory and other immunomodulatory effects of LL-37 are not always desirable. nih.gov A major goal is to design peptides that retain potent LPS-neutralizing and antimicrobial activity while minimizing unwanted host cell activation.
Enhancing Stability: Natural peptides can be susceptible to proteolytic degradation in biological fluids. Engineering peptides with non-natural amino acids or structural modifications (e.g., cyclization) can improve their stability and bioavailability.
The table below summarizes findings from a study that systematically modified an 18-mer fragment of LL-37 to enhance its LPS-neutralizing activity.
| Peptide | Modification from 18-mer Template | Key Change | Relative LPS-Neutralizing Potency |
| 18-mer (K¹⁵-V³²) | Template Peptide | Baseline | + |
| 18-mer LL | E¹⁶ → L, K²⁵ → L | Increased Hydrophobicity | ++ |
| 18-mer LLKKK | E¹⁶ → L, K²⁵ → L, Q²² → K, D²⁶ → K, N³⁰ → K | Increased Hydrophobicity & Cationicity | +++ |
| Data derived from studies on synthetic peptide derivatives. asm.org |
This rational design approach, informed by biophysical and computational studies, is crucial for developing next-generation peptide therapeutics for sepsis and multidrug-resistant infections.
Understanding Differential CAP18 Activities Across Diverse Bacterial LPS Chemotypes and Serotypes
Lipopolysaccharide is not a uniform molecule; its structure varies significantly across different Gram-negative bacterial species and even among different strains or serotypes of the same species. mdpi.commdpi.com This structural heterogeneity, particularly in the O-antigen and core oligosaccharide regions, can profoundly impact the binding and neutralization efficacy of CAP18. mdpi.comfrontiersin.org
Future research must systematically investigate:
Binding affinities for diverse LPS chemotypes: Quantifying the binding kinetics of CAP18/LL-37 to a wide array of purified LPS from clinically relevant pathogens, including those with different core structures (e.g., Kdo variations) and O-antigen lengths. mdpi.com
Neutralizing activity against various serotypes: Using in vitro cell-based assays (e.g., measuring cytokine release from macrophages) to compare how effectively CAP18 inhibits the inflammatory response induced by LPS from different bacterial serotypes. nih.gov
The role of the LPS inner core: Studies have suggested that the inner core region of LPS is critical for the antimicrobial activity of CAP18 derivatives. frontiersin.org Deletion of genes involved in inner core synthesis can render resistant bacteria susceptible, highlighting this region as a key determinant of interaction. frontiersin.org
A comprehensive understanding of this differential activity is vital for predicting the clinical efficacy of CAP18-based therapies against specific bacterial infections and for designing peptides with broader activity spectra.
Investigation of CAP18's Role in Specific Disease Models (Non-Human, Mechanistic Focus)
While the therapeutic potential of CAP18 is broad, its precise mechanistic role in the pathophysiology of specific diseases requires further investigation using relevant non-human models. These studies are essential for bridging the gap between in vitro findings and potential clinical applications.
Promising areas for mechanistic investigation in animal models include:
Sepsis and Endotoxic Shock: Murine models of endotoxemia have been instrumental in demonstrating that CAP18-derived peptides can protect against lethal doses of LPS. asm.orgnih.gov These models show that the peptides reduce circulating levels of inflammatory cytokines like TNF and prevent death, an effect attributed to direct LPS neutralization rather than antibacterial activity alone. nih.gov
Chronic Inflammatory Diseases: Given its immunomodulatory properties, the role of CRAMP (the murine ortholog of LL-37) should be explored in models of chronic inflammatory conditions, such as inflammatory bowel disease or certain autoimmune disorders.
Wound Healing and Infection: Animal models of infected wounds, such as burn wound infections, can elucidate the dual role of CAP18 in directly killing pathogens and promoting tissue repair processes like angiogenesis and re-epithelialization. youtube.com
Cancer-Associated Complications: Preclinical animal models of cancer are used to study cachexia, a wasting syndrome often seen in advanced cancer. aacrjournals.org Investigating the role of CAP18/CRAMP in modulating the systemic inflammation that drives this condition could reveal new therapeutic avenues.
The table below details key findings from a murine endotoxemia model.
| Disease Model | Animal | Treatment | Key Mechanistic Finding | Outcome |
| Endotoxic Shock | d-GalN-sensitized C3H/HeN Mice | Synthetic CAP18₁₀₉₋₁₃₅ peptide + LPS | Neutralized LPS, leading to decreased serum TNF levels. nih.gov | Protected 100% of mice from lethal endotoxemia at an 80 μg dose. nih.gov |
| Endotoxic Shock | Mice | Synthetic human CAP18₁₀₄₋₁₃₅ peptide + LPS | Inhibited LPS-induced release of nitric oxide and tissue factor from macrophages. nih.govasm.org | Protected mice from LPS lethality. nih.govasm.org |
These focused, mechanistic studies in non-human models are indispensable for validating the therapeutic rationale and understanding the complex in vivo functions of CAP18.
Q & A
Q. What are the structural and functional domains of CAP18, and how do they contribute to LPS binding and antimicrobial activity?
CAP18 comprises an N-terminal domain (103 amino acids) of unknown function and a C-terminal domain (37 amino acids) responsible for LPS binding and antimicrobial activity . The C-terminal fragment, CAP18(104-140), binds LPS through electrostatic interactions between its cationic residues and the anionic lipid A moiety of LPS. Truncated variants like CAP18(104-135) show enhanced activity, likely due to optimized amphipathic α-helical structures that disrupt bacterial membranes . Methodological approach: Use circular dichroism to confirm α-helical conformation and surface plasmon resonance (SPR) to quantify LPS-binding affinity.
Q. How is CAP18 expressed and localized in human immune cells?
CAP18 is granulocyte-specific, as demonstrated by Western blotting with anti-CAP18 antisera . It is stored in secondary granules and released during inflammation. Methodological approach: Perform immunohistochemistry on neutrophil-rich tissues (e.g., bone marrow) or use flow cytometry with anti-CAP18 antibodies to validate cellular localization.
Q. What in vitro assays are suitable for evaluating CAP18-derived peptides' anti-LPS activity?
Key assays include:
- LPS-coated erythrocyte binding assays to measure peptide-LPS interaction .
- Macrophage nitric oxide (NO) suppression assays to assess inhibition of LPS-induced pro-inflammatory responses .
- Tissue factor generation assays in endothelial cells to quantify LPS neutralization .
Advanced Research Questions
Q. How do structural modifications (e.g., truncation, cyclization) of CAP18-derived peptides affect their antimicrobial efficacy and toxicity?
Studies show that truncating CAP18(104-140) to CAP18(104-135) enhances antibacterial activity while reducing cytotoxicity . For example, Madanchi et al. (2020) synthesized peptides with mirror-repeat sequences based on CAP18, improving stability and membrane penetration . Methodological approach: Use molecular dynamics simulations to predict structural stability and compare minimal inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., E. coli O111:B4).
Q. What mechanisms explain discrepancies in CAP18's efficacy across different LPS serotypes?
CAP18 binds variably to LPS due to differences in lipid A phosphorylation and acylation patterns. For instance, rough LPS (Ra chemotype) lacks O-antigen polysaccharides, exposing lipid A and enhancing CAP18 binding . Methodological approach: Employ isothermal titration calorimetry (ITC) to compare binding thermodynamics across LPS isoforms.
Q. Can CAP18-derived peptides synergize with conventional antibiotics to overcome bacterial resistance?
Preliminary data suggest that CAP18(104-135) enhances the permeability of Pseudomonas aeruginosa membranes to ciprofloxacin . Methodological approach: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and assess synergy.
Q. What are the challenges in translating CAP18-based therapies to in vivo models, and how can they be addressed?
CAP18 peptides face rapid proteolytic degradation and off-target cytotoxicity. Solutions include PEGylation (to prolong half-life) and encapsulation in liposomes . Methodological approach: Conduct pharmacokinetic studies in murine models using radiolabeled peptides (e.g., ⁶⁸Ga-CDP1) to track biodistribution .
Data Contradiction and Validation
Q. Why do some studies report weak correlations between LPS neutralization and bacterial killing by CAP18 peptides?
LPS neutralization (e.g., inhibition of TLR4 signaling) does not always correlate with direct bactericidal activity. For example, CAP18(104-140) blocks LPS-induced tissue factor generation but requires higher concentrations for bacteriolysis . Methodological approach: Separate LPS-binding assays (e.g., Limulus amebocyte lysate test) from live-bacteria killing assays to disentangle mechanisms.
Q. How can researchers reconcile conflicting results on CAP18's role in sepsis models?
Discrepancies arise from variations in LPS challenge doses and peptide administration routes. Larrick et al. (1995) showed CAP18(104-140) protects mice from lethal LPS doses when administered intravenously, but efficacy drops with delayed treatment . Methodological approach: Standardize sepsis models using LPS/D-galactosamine-induced shock and pre-treat with peptides.
Therapeutic and Mechanistic Insights
Q. What evidence supports CAP18's dual role in neutralizing LPS and modulating host immunity?
CAP18 binds extracellular LPS to prevent TLR4 activation while also suppressing macrophage-derived cytokines (e.g., TNF-α) and promoting resolution of inflammation . Methodological approach: Use TLR4-deficient macrophages to isolate CAP18's LPS-neutralizing effects from innate immune modulation.
Q. How does CAP18 interact with host cell membranes, and does this contribute to its cytotoxicity?
CAP18's cationic residues interact with anionic phospholipids in eukaryotic membranes, causing hemolysis at high concentrations (>50 μM). Modifying the hydrophobic face reduces cytotoxicity without compromising antimicrobial activity . Methodological approach: Perform hemolysis assays on human erythrocytes and compare with MICs to calculate therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
